Biphenyl-3-YL-hydrazine Biphenyl-3-YL-hydrazine
Brand Name: Vulcanchem
CAS No.: 39785-68-7
VCID: VC3853094
InChI: InChI=1S/C12H12N2/c13-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14H,13H2
SMILES: C1=CC=C(C=C1)C2=CC(=CC=C2)NN
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol

Biphenyl-3-YL-hydrazine

CAS No.: 39785-68-7

Cat. No.: VC3853094

Molecular Formula: C12H12N2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

Biphenyl-3-YL-hydrazine - 39785-68-7

Specification

CAS No. 39785-68-7
Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
IUPAC Name (3-phenylphenyl)hydrazine
Standard InChI InChI=1S/C12H12N2/c13-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14H,13H2
Standard InChI Key GCJIZSPOWYAARI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=CC=C2)NN
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CC=C2)NN

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Biphenyl-3-YL-hydrazine consists of two benzene rings connected by a single bond (biphenyl system), with a hydrazine (-NH-NH2_2) group attached to the third carbon of one ring. This substitution pattern distinguishes it from its isomer, biphenyl-4-YL-hydrazine (CAS 2217-77-8), where the hydrazine group occupies the para position . The spatial arrangement influences electronic properties, solubility, and intermolecular interactions.

The hydrochloride derivative (C12_{12}H13_{13}ClN2_2) forms via protonation of the hydrazine group, improving stability and aqueous solubility . X-ray crystallography and NMR studies reveal that the biphenyl system adopts a planar conformation, while the hydrazine moiety participates in hydrogen bonding, affecting crystallization behavior.

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight184.24 g/mol (base)
220.7–247.71 g/mol (HCl salt)
SolubilitySoluble in polar organic solvents (DMSO, ethanol)
Water-soluble (HCl salt)
Melting PointNot explicitly reported; analog (biphenyl-4-YL) melts at 120–122°C
Density~1.2 g/cm³ (estimated)

The hydrochloride salt’s solubility (up to 50 mg/mL in water) facilitates its use in biological assays . Stability studies indicate decomposition above 200°C, necessitating storage at room temperature in inert atmospheres .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of biphenyl-3-YL-hydrazine typically involves:

  • Biphenyl Bromination:
    Bromination of biphenyl at the 3-position using Br2_2/FeBr3_3, yielding 3-bromobiphenyl.

  • Hydrazine Substitution:
    Reaction with hydrazine hydrate (NH2_2NH2_2·H2_2O) under reflux in ethanol, replacing the bromine atom with a hydrazine group.

  • Salt Formation:
    Treatment with hydrochloric acid produces the hydrochloride salt, isolated via crystallization .

This method achieves moderate yields (50–70%), with purity >95% confirmed by HPLC. Alternative routes, such as Suzuki-Miyaura coupling, are less common due to cost and complexity.

SupplierPurityQuantityPrice (USD)
American Custom Chemicals95%1 g$842.87
Labseeker95%25 g$3,300
Crysdot95%5 g$886
CP Lab Safety95%1 gNot listed

Pricing reflects scale-dependent economies, with larger orders (e.g., 25 g) costing ~$132/g compared to $843/g for 1 g .

Biomedical Applications and Mechanisms

Anti-Cancer Activity

Biphenyl-3-YL-hydrazine hydrochloride exhibits dose-dependent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, with IC50_{50} values of 12–18 μM. Mechanistic studies suggest:

  • Enzyme Inhibition: Targets topoisomerase II, disrupting DNA replication.

  • Reactive Oxygen Species (ROS) Generation: Induces apoptosis via oxidative stress in malignant cells.

  • Covalent Modification: Forms Schiff bases with lysine residues in oncogenic proteins, altering their function .

Comparative Analysis with Biphenyl-4-YL-hydrazine

Structural isomers exhibit divergent bioactivity:

PropertyBiphenyl-3-YL-hydrazineBiphenyl-4-YL-hydrazine
Cytotoxicity (IC50_{50})12–18 μM25–30 μM
Solubility (Water)High (HCl salt)Low
Enzyme AffinityTopoisomerase IICytochrome P450

The 3-yl derivative’s superior potency is attributed to enhanced membrane permeability and target binding .

Future Directions and Challenges

Despite promising anti-cancer data, clinical translation faces hurdles:

  • Bioavailability: Poor oral absorption necessitates prodrug development.

  • Selectivity: Off-target effects on healthy cells require structural optimization.

  • Synthetic Scalability: High production costs limit large-scale applications .

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